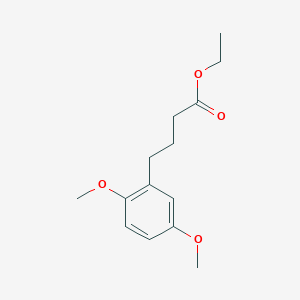

Ethyl 4-(2,5-dimethoxyphenyl)butyrate

Description

Properties

Molecular Formula |

C14H20O4 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)butanoate |

InChI |

InChI=1S/C14H20O4/c1-4-18-14(15)7-5-6-11-10-12(16-2)8-9-13(11)17-3/h8-10H,4-7H2,1-3H3 |

InChI Key |

PVSLOGUIPXDASA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ethyl 4-(2,5-dimethoxyphenyl)butyrate

- CAS Registry Number : 1083-11-0

- Molecular Formula: C₁₄H₂₀O₄ (derived from esterification of 4-(2,5-dimethoxyphenyl)butyric acid with ethanol) .

Synthesis: The compound is synthesized via Fischer esterification, where 4-(2,5-dimethoxyphenyl)butyric acid (52.4 g, 0.23 mol) is refluxed in ethanol (180 mL) with concentrated sulfuric acid as a catalyst . The reaction proceeds for 5 hours, yielding the ester.

Structural Features :

- A phenyl ring substituted with two methoxy groups at positions 2 and 4.

- A four-carbon aliphatic chain terminating in an ethyl ester group.

Comparison with Structural Analogs

Ethyl 4-((2,5-dimethylphenyl)thio)butanoate

- IUPAC Name : Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]butyrate

- CAS Registry Number: Not explicitly provided (synonyms include ZINC97758861, AKOS027445187) .

- Molecular Formula : C₁₅H₂₂O₂S (contains a sulfur atom in place of the oxygen bridge).

- Substituents: Methyl groups at positions 2 and 5 on the phenyl ring vs. methoxy groups in the parent compound. Methyl groups are less polar, reducing hydrogen-bonding capacity.

- Suppliers : 5 suppliers listed globally .

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

- IUPAC Name : Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

- CAS Registry Number : 898758-26-4 .

- Molecular Formula : C₁₄H₁₈O₅ (additional ketone group at position 4 of the butyrate chain).

- Key Differences :

- Functional Group : Ketone (-CO-) at the 4-position introduces a reactive site for nucleophilic attacks or further derivatization.

- Polarity : Increased polarity compared to the parent compound due to the ketone.

- Suppliers : 10 suppliers listed , suggesting higher commercial demand or versatility in applications.

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate

- IUPAC Name : Ethyl 4-[(2,5-dichlorophenyl)sulfonyl]piperazine-1-carboxylate

- CAS Registry Number: Not explicitly provided .

- Molecular Formula : C₁₃H₁₆Cl₂N₂O₄S (incorporates a sulfonyl group and piperazine ring).

- Key Differences: Substituents: Dichloro groups (electron-withdrawing) on the phenyl ring vs. methoxy groups (electron-donating), altering electronic properties.

- Suppliers : 2 suppliers listed , indicating niche applications or synthesis challenges.

Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

- IUPAC Name : Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

- CAS Registry Number: T6140942 (synonym) .

- Molecular Formula: C₁₆H₁₉NO₂ (contains a pyrrole ring).

- Key Differences :

- Aromatic Heterocycle : Pyrrole ring introduces nitrogen, enabling π-π stacking or coordination chemistry.

- Substituents : Methyl groups on the pyrrole vs. methoxy groups on the phenyl in the parent compound.

- Suppliers : 10 suppliers listed , reflecting utility in pharmaceuticals or materials science.

Structural and Functional Comparison Table

Implications of Structural Variations

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (parent compound) enhances resonance stabilization, while chloro or methyl groups alter reactivity in electrophilic substitutions .

- Functional Group Diversity : Thioethers and sulfonyl groups improve metabolic resistance; ketones offer sites for further synthetic modifications .

- Commercial Availability : Higher supplier counts for ketone and pyrrole derivatives suggest broader industrial or research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.